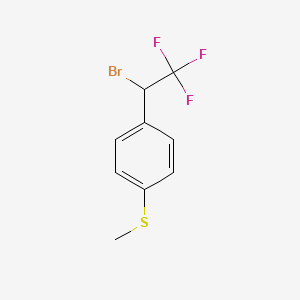![molecular formula C15H30N8O3 B14302797 1,4,6,9,12,14,19,21-Octaazabicyclo[7.7.7]tricosane-5,13,20-trione CAS No. 118090-03-2](/img/structure/B14302797.png)
1,4,6,9,12,14,19,21-Octaazabicyclo[7.7.7]tricosane-5,13,20-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,6,9,12,14,19,21-Octaazabicyclo[7.7.7]tricosane-5,13,20-trione is a synthetic molecule known for its unique structural properties. This compound, often referred to as a tris-urea cryptand, is characterized by its slow proton exchange properties, making it valuable in various scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,6,9,12,14,19,21-Octaazabicyclo[777]tricosane-5,13,20-trione involves multiple stepsSpecific reaction conditions, such as temperature, solvent, and catalysts, are crucial to ensure the correct formation of the desired product .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
1,4,6,9,12,14,19,21-Octaazabicyclo[7.7.7]tricosane-5,13,20-trione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
1,4,6,9,12,14,19,21-Octaazabicyclo[7.7.7]tricosane-5,13,20-trione has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1,4,6,9,12,14,19,21-Octaazabicyclo[7.7.7]tricosane-5,13,20-trione involves its ability to bind protons with high selectivity. This binding results in distinct NMR signals for each protonation state, allowing for precise pH measurements. The molecular targets and pathways involved include the interaction with protons and the resulting changes in the compound’s NMR signals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris-urea Cryptands: Similar in structure and function, these compounds also exhibit slow proton exchange properties.
Macrocyclic Compounds: These compounds share a similar bicyclic framework but may differ in their functional groups and specific applications.
Uniqueness
1,4,6,9,12,14,19,21-Octaazabicyclo[7.7.7]tricosane-5,13,20-trione is unique due to its exceptionally slow proton exchange on the NMR time scale, which is not commonly observed in other similar compounds. This property makes it particularly valuable for precise pH sensing applications .
Eigenschaften
| 118090-03-2 | |
Molekularformel |
C15H30N8O3 |
Molekulargewicht |
370.45 g/mol |
IUPAC-Name |
1,4,6,9,12,14,19,21-octazabicyclo[7.7.7]tricosane-5,13,20-trione |
InChI |
InChI=1S/C15H30N8O3/c24-13-16-1-7-22-8-2-18-14(25)20-5-11-23(10-4-17-13)12-6-21-15(26)19-3-9-22/h1-12H2,(H2,16,17,24)(H2,18,20,25)(H2,19,21,26) |
InChI-Schlüssel |
WEVWYSMEMRSUHI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2CCNC(=O)NCCN(CCNC(=O)N1)CCNC(=O)NCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,3'-[(4-Methylphenyl)azanediyl]di(propane-1,2-diol)](/img/structure/B14302767.png)
![1-Methoxy-1-[(2,4,4-trimethylpentan-2-yl)peroxy]cyclohexane](/img/structure/B14302775.png)



